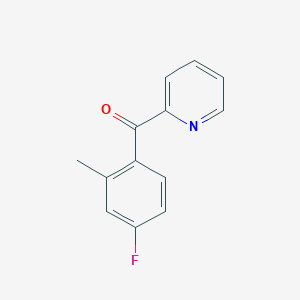
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a fluoromethyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Grignard reaction , where a Grignard reagent derived from bromobenzene is reacted with a suitable aldehyde or ketone. The reaction conditions require anhydrous conditions and the use of inert solvents like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and safety. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH⁻) or cyanide ions (CN⁻).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat
Reduction: LiAlH₄, ether, low temperature
Substitution: NaOH, H₂O, reflux; KCN, ethanol, reflux
Major Products Formed:
Oxidation: (2-Bromophenyl)(4-fluoro-2-methylphenyl)carboxylic acid
Reduction: (2-Bromophenyl)(4-fluoro-2-methylphenyl)methane
Substitution: (2-Cyanophenyl)(4-fluoro-2-methylphenyl)methanol
Scientific Research Applications
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: The compound may bind to certain receptors, leading to downstream signaling events.
Comparison with Similar Compounds
(2-Bromophenyl)(4-fluoro-2-methylphenyl)methanol: can be compared with other similar compounds, such as:
(2-Bromophenyl)methanol: Similar structure but lacks the fluoromethyl group.
(4-Fluoro-2-methylphenyl)methanol: Similar structure but lacks the bromophenyl group.
Biphenyl derivatives: Compounds with two phenyl rings connected by various linkers.
Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical and physical properties, making it distinct from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(2-bromophenyl)-(4-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-8-10(16)6-7-11(9)14(17)12-4-2-3-5-13(12)15/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCREISDCSEFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B7875259.png)

![Benzyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875276.png)
amine](/img/structure/B7875280.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(pyridin-2-yl)methanone](/img/structure/B7875327.png)






